N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide
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Overview
Description
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide typically involves the reaction of anthranilic acid derivatives with amides. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with formamide or other amides under acidic or basic conditions . The reaction can be catalyzed by various agents, including formic acid, different amines, or microwave-induced synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-induced synthesis and the use of deep eutectic solvents (DES) have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can disrupt various biological pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: Known for its anti-inflammatory and analgesic properties.
2-substituted aminoquinazolinones: These compounds have shown significant anti-inflammatory, analgesic, and antipyretic properties.
Benzothiazolylquinazolinones: Reported to have significant biological activities, including anticancer and antiviral properties.
Uniqueness
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide stands out due to its unique combination of a quinazolinone core with a pyridine carboxamide moiety
Properties
Molecular Formula |
C15H12N4O2 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c1-19-9-17-12-6-5-10(8-11(12)15(19)21)18-14(20)13-4-2-3-7-16-13/h2-9H,1H3,(H,18,20) |
InChI Key |
AKUMSZXKJMDGFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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